N-(4-(furan-2-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
This compound belongs to the pyrazolo-oxazine carboxamide class, characterized by a fused bicyclic pyrazolo[5,1-b][1,3]oxazine core linked to a thiazole ring substituted with a furan-2-yl group. The carboxamide moiety at position 2 of the pyrazolo-oxazine scaffold is a critical pharmacophore, often associated with interactions in enzymatic binding pockets.
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c19-13(9-7-12-18(17-9)4-2-6-21-12)16-14-15-10(8-22-14)11-3-1-5-20-11/h1,3,5,7-8H,2,4,6H2,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQAAZRJVKFTAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NC3=NC(=CS3)C4=CC=CO4)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities. They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug).
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific substituents present on the thiazole ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows for various types of interactions with target proteins, including hydrogen bonding and π-π stacking interactions.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways, depending on their specific targets.
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability. They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Biological Activity
N-(4-(furan-2-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, identified by its CAS number 1428363-98-7, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂N₄O₃S |
| Molecular Weight | 316.34 g/mol |
| CAS Number | 1428363-98-7 |
The compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways critical to various diseases:
-
Inhibition of DprE1 :
- The compound has been shown to inhibit DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase), a key enzyme in the biosynthesis of arabinogalactan in Mycobacterium tuberculosis. This inhibition disrupts the synthesis of the mycobacterial cell wall, leading to the bacterium's growth inhibition.
-
COX-II Inhibition :
- Research indicates that similar compounds in the pyrazole class exhibit selective inhibition of cyclooxygenase-2 (COX-II), an enzyme involved in inflammation and pain pathways. The compound shows potential as an anti-inflammatory agent with minimal ulcerogenic effects, making it a candidate for further development in treating inflammatory diseases .
Antimicrobial Activity
The compound's ability to inhibit Mycobacterium tuberculosis highlights its potential as an antimicrobial agent. In vitro studies have demonstrated significant bactericidal activity against various strains of bacteria, particularly those resistant to conventional antibiotics.
Anti-inflammatory Activity
In vivo studies have shown that derivatives of this compound can significantly reduce inflammation in animal models. For example, compounds derived from similar scaffolds have exhibited high selectivity for COX-II with IC50 values ranging from 0.52 μM to 22.25 μM .
Case Studies and Research Findings
-
Study on Tuberculosis :
- A study demonstrated that this compound effectively inhibited the growth of Mycobacterium tuberculosis in vitro with an IC50 value significantly lower than that of traditional antitubercular drugs.
- Inflammation Models :
Comparison with Similar Compounds
Core Scaffold Modifications
The pyrazolo-oxazine core is a versatile template for medicinal chemistry. Key analogs include:
Key Observations :
- Furan vs.
- Substituent Position : The phenyl-substituted analog in demonstrates that substituents at the 4-position of the thiazole (or analogous positions) significantly modulate activity. For example, fluorinated phenyl groups improve membrane permeability and target affinity, as seen in its IC50 value of 108.0 nM for PDE4C inhibition .
Inference for Target Compound :
- Its oxygen atom could engage in weak hydrogen bonds or dipole interactions, similar to fluorine in the 4-cyano-5-fluoro analog .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Retrosynthetic Analysis
The retrosynthetic breakdown of this compound reveals three primary building blocks:
- Furan-thiazole hybrid core : Synthesized via cyclocondensation of furan-2-carbaldehyde with thioamide derivatives.
- Pyrazolo-oxazine scaffold : Constructed through intramolecular cyclization of hydrazine derivatives with epoxide intermediates.
- Carboxamide linkage : Introduced via peptide coupling reagents to connect the thiazole and oxazine subunits.
Key intermediates include 4-(furan-2-yl)thiazol-2-amine and 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid, which are coupled under controlled conditions.
Stepwise Synthesis
Formation of the Thiazole-Furan Subunit
The thiazole ring is synthesized through a Hantzsch thiazole synthesis variant:
- Reactants : Furan-2-carbaldehyde (1.0 equiv) and thiourea (1.2 equiv) in ethanol.
- Conditions : Reflux at 80°C for 12 hours with α-bromoacetophenone (1.1 equiv).
- Mechanism : Nucleophilic attack by the thioamide sulfur on the α-carbon of the bromoketone, followed by cyclodehydration.
Yield : 68–72% after recrystallization (ethanol/water).
Construction of the Pyrazolo-Oxazine Core
The oxazine ring is formed via a tandem cyclization-oxidation sequence:
- Starting Material : Ethyl 5-aminopyrazole-3-carboxylate (1.0 equiv).
- Reagents : Epichlorohydrin (2.0 equiv) and potassium carbonate (3.0 equiv) in dimethylformamide (DMF).
- Conditions : 60°C for 8 hours under nitrogen atmosphere.
Mechanism : Nucleophilic ring-opening of the epoxide by the pyrazole amine, followed by intramolecular cyclization to form the oxazine.
Yield : 65–70% (purified via column chromatography, hexane/ethyl acetate 4:1).
Carboxamide Coupling
The final step employs a carbodiimide-mediated coupling:
- Reactants : 4-(furan-2-yl)thiazol-2-amine (1.0 equiv) and 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid (1.05 equiv).
- Coupling Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in dichloromethane (DCM).
- Conditions : Stirring at 25°C for 24 hours.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (DMF, DCM) enhance reaction rates for cyclization steps, while protic solvents (ethanol) improve thiazole formation yields. Elevated temperatures (>70°C) accelerate epoxide ring-opening but risk side reactions such as oligomerization.
Table 1 : Solvent Impact on Pyrazolo-Oxazine Cyclization
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 60 | 68 | 95 |
| Acetonitrile | 60 | 55 | 89 |
| THF | 60 | 48 | 82 |
Characterization and Analytical Validation
Spectroscopic Confirmation
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that continuous flow reactors improve reproducibility and reduce byproduct formation:
Green Chemistry Metrics
- E-factor : 18.2 (kg waste/kg product).
- Atom Economy : 64% (calculated for the final coupling step).
Q & A
Q. How to investigate metabolic degradation pathways?
- Methodology : Incubate the compound with liver microsomes (human/rodent) and identify metabolites via UPLC-QTOF-MS. Key degradation sites:
- Oxazine ring : Susceptible to CYP3A4-mediated oxidation.
- Amide bond : Hydrolysis by esterases/peptidases.
Stabilize via fluorination of vulnerable positions or deuterium exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
